molecular formula C26H26N6O2S B2633171 N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-56-4

N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

カタログ番号 B2633171
CAS番号: 872994-56-4
分子量: 486.59
InChIキー: ZBTCDAOKRCZOBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several distinct functional groups, including a dihydroquinoline, a triazolopyridazine, and a benzamide group. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The dihydroquinoline and triazolopyridazine rings would contribute to the rigidity of the molecule, while the thioether and benzamide groups could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, and the complex ring system could affect its melting point and stability .

科学的研究の応用

Heterocyclic Compound Synthesis and Characterization

Heterocyclic compounds, including triazole, thiadiazole, and quinazoline derivatives, have been extensively synthesized and characterized. These compounds are developed through reactions involving cyclization of various substituted derivatives, indicating a rich field of synthetic chemistry aiming at creating molecules with potential biological activities. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings demonstrate the chemical diversity achievable through specific synthetic routes (El‐Sayed et al., 2008).

Antiproliferative and Biological Activities

Compounds with triazolo and pyridazine moieties have been investigated for their antiproliferative activities, particularly against endothelial and tumor cells. This suggests a potential avenue for research into anticancer applications, as modifications to the heterocyclic core structure can impact the biological activity significantly (Ilić et al., 2011).

Antimicrobial and Bioactive Compounds

The development of new antimicrobial agents is a critical area of research, with heterocyclic compounds again playing a pivotal role. The synthesis of derivatives bearing triazole, thiadiazole, and quinazoline rings has shown promising antimicrobial activities, highlighting their potential as novel therapeutic agents (Bektaş et al., 2007).

Analgesic and Antioxidant Properties

Explorations into the analgesic and antioxidant capabilities of heterocyclic compounds further exemplify the wide-ranging applications of these molecules. Their capacity to modulate oxidative stress and pain underscores the importance of structural variations in achieving desired physiological effects (Saad et al., 2011).

作用機序

    Target of action

    The compound contains a tetrahydroquinoline moiety , which is a structural feature found in many biologically active molecules. Tetrahydroquinolines are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features and modifications.

    Biochemical pathways

    The compound also contains a triazolo[4,3-b]pyridazine moiety , which is a type of azole. Azoles are often involved in pathways related to cell signaling, metabolism, and other cellular processes.

将来の方向性

The future research directions would depend on the intended use of the compound. If it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, investigating its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .

特性

IUPAC Name

N-[2-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S/c1-18-8-10-20(11-9-18)26(34)27-15-14-23-29-28-22-12-13-24(30-32(22)23)35-17-25(33)31-16-4-6-19-5-2-3-7-21(19)31/h2-3,5,7-13H,4,6,14-17H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCDAOKRCZOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。